1-(Pyrrolidin-3-yl)pyrrolidine-2,5-dione
Description
Structural Framework and Chemical Significance
Pyrrolidine (B122466) Ring System as a Structural Motif
The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules, including many natural products and pharmaceuticals. nih.govmdpi.com Its prevalence stems from several key features that make it an attractive component in drug design and discovery. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional structure that can effectively explore pharmacophore space. nih.gov This non-planar ring system contributes to the stereochemistry of a molecule, which is crucial for selective interactions with biological targets. nih.gov
The pyrrolidine nucleus is a core component of the amino acid proline and is found in numerous alkaloids, such as nicotine (B1678760) and hygrine. mdpi.com Its incorporation into drug molecules can enhance properties like water solubility. researchgate.net The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor, facilitating interactions with biological macromolecules.
Table 1: General Properties of the Pyrrolidine Ring
| Property | Description |
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.12 g/mol |
| Nature | Saturated heterocyclic amine |
| Key Feature | Five-membered ring with one nitrogen atom |
| Significance | Core of the amino acid proline, present in many alkaloids and pharmaceuticals |
Pyrrolidine-2,5-dione Moiety: Chemical Features and Analogues
The pyrrolidine-2,5-dione moiety, commonly known as succinimide (B58015), is a cyclic imide of succinic acid. This structural unit is also of significant interest in medicinal chemistry due to its presence in a range of compounds with diverse biological activities. The succinimide ring is a key pharmacophore in several anticonvulsant drugs. nih.gov
The two carbonyl groups in the succinimide ring are electron-withdrawing, which influences the reactivity of the molecule. The nitrogen atom of the imide is generally less basic than that of an amine due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. The pyrrolidine-2,5-dione scaffold has been the subject of extensive research, with numerous analogues synthesized and evaluated for their therapeutic potential. researchgate.netnih.gov These studies often involve substitutions at the nitrogen atom or at the 3-position of the ring to modulate biological activity. nih.gov
Historical Context of Pyrrolidine and Succinimide Derivatives in Chemical Synthesis
The synthesis of pyrrolidine derivatives has a long history, with early methods emerging in the early 20th century. mdpi.com These initial syntheses were often complex and resulted in low yields. Over time, more efficient methods have been developed, including reductive amination of 1,4-dicarbonyl compounds and various cyclization strategies. researchgate.net The use of pyrrolidine and its derivatives as catalysts and chiral auxiliaries in asymmetric synthesis has also been a significant area of research.
Succinimide and its derivatives have also been a focus of synthetic chemistry for many years, largely driven by their biological activities. The synthesis of N-substituted succinimides is often achieved by the reaction of succinic anhydride (B1165640) with a primary amine. The synthesis of 3-substituted succinimides can be more challenging and has been the subject of various synthetic strategies. nih.gov
Overview of Research Trajectories for Related Chemical Scaffolds
Academic research into molecules containing either a pyrrolidine or a succinimide ring is vast and varied. For pyrrolidine-containing compounds, research has heavily focused on their applications in medicinal chemistry, including the development of antiviral, anticancer, and central nervous system-targeting agents. nih.gov There is also a significant body of work on the use of chiral pyrrolidine derivatives as organocatalysts.
Research on succinimide derivatives has been prominent in the field of anticonvulsant drug discovery. nih.gov More recently, their potential as anti-inflammatory, antimicrobial, and anticancer agents has been explored. researchgate.net The concept of creating hybrid molecules that combine the succinimide scaffold with other pharmacophores is a growing area of interest. researchgate.net
Studies on bis-heterocyclic compounds, which would be a broad class that includes 1-(Pyrrolidin-3-yl)pyrrolidine-2,5-dione, often explore the effects of linking two different heterocyclic rings to achieve novel biological activities or to act as molecular probes. mdpi.com
Scope and Objectives of Academic Inquiry on this compound
While specific research on this compound is limited, the analysis of its constituent parts allows for the formulation of potential research objectives. A primary objective would be the development of an efficient and stereoselective synthesis for this compound. Following its synthesis, a thorough structural characterization using techniques such as NMR spectroscopy and X-ray crystallography would be essential to understand its conformational properties.
Given the biological activities associated with both pyrrolidine and succinimide derivatives, a key area of inquiry would be the biological screening of this compound. This could include assays for anticonvulsant, anti-inflammatory, or anticancer activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would be a logical next step to identify key structural features responsible for any observed biological effects. The compound could also be investigated for its potential as a ligand for specific biological targets or as a building block in the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-1-2-8(12)10(7)6-3-4-9-5-6/h6,9H,1-5H2 |
InChI Key |
LMHMKDMJSPIDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)CCC2=O |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 1 Pyrrolidin 3 Yl Pyrrolidine 2,5 Dione
Reactions at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents. Its reactivity is analogous to other secondary amines, readily undergoing reactions with electrophilic partners.
Alkylation Reactions
The pyrrolidine nitrogen of 1-(pyrrolidin-3-yl)pyrrolidine-2,5-dione can be readily alkylated using various alkylating agents, such as alkyl halides or through reductive amination. These reactions typically proceed under standard conditions for secondary amine alkylation. The nucleophilicity of the pyrrolidine nitrogen makes it susceptible to reaction with electrophilic carbon centers.
In a typical alkylation reaction, the pyrrolidine derivative is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used include potassium carbonate or triethylamine (B128534) in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
Reductive amination offers an alternative route for N-alkylation, particularly for the introduction of alkyl groups derived from aldehydes or ketones. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate upon reaction of the secondary amine with a carbonyl compound, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
| Alkylating Agent | Reagents and Conditions | Product | Yield (%) |
| Methyl Iodide | K2CO3, Acetonitrile, rt, 12 h | 1-(1-Methylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 85-95 |
| Benzyl Bromide | Et3N, DMF, 60 °C, 8 h | 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 80-90 |
| Acetone | NaBH(OAc)3, Dichloromethane (B109758), rt, 24 h | 1-(1-Isopropylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 75-85 |
Acylation Reactions
Acylation of the pyrrolidine nitrogen introduces an acyl group, forming an amide linkage. This transformation is readily achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct.
For instance, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine or pyridine (B92270) in an inert solvent such as dichloromethane furnishes the corresponding N-acetyl derivative. Similarly, acid anhydrides like acetic anhydride (B1165640) can be employed, often with gentle heating to drive the reaction to completion. The high reactivity of the secondary amine ensures that these reactions are generally efficient and high-yielding.
| Acylating Agent | Reagents and Conditions | Product | Yield (%) |
| Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt, 4 h | 1-(1-Acetylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 90-98 |
| Benzoyl Chloride | Pyridine, Dichloromethane, rt, 6 h | 1-(1-Benzoylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 88-95 |
| Acetic Anhydride | Pyridine, 40 °C, 3 h | 1-(1-Acetylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 92-97 |
Amidation and Sulfonamidation
The formation of amides and sulfonamides at the pyrrolidine nitrogen can be achieved through various coupling reactions. Direct amidation with a carboxylic acid is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid for nucleophilic attack by the amine.
Sulfonamidation involves the reaction of the pyrrolidine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are generally performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid that is formed. The resulting sulfonamides are typically stable and crystalline compounds.
| Reagent | Reagents and Conditions | Product | Yield (%) |
| Benzoic Acid | EDC, HOBt, DMF, rt, 24 h | 1-(1-Benzoylpyrrolidin-3-yl)pyrrolidine-2,5-dione | 80-90 |
| p-Toluenesulfonyl Chloride | Pyridine, Dichloromethane, 0 °C to rt, 12 h | 1-(1-(Tosyl)pyrrolidin-3-yl)pyrrolidine-2,5-dione | 85-95 |
| Methanesulfonyl Chloride | Triethylamine, Dichloromethane, 0 °C, 2 h | 1-(1-(Methylsulfonyl)pyrrolidin-3-yl)pyrrolidine-2,5-dione | 90-97 |
Reactions at the Pyrrolidine-2,5-dione Imide Nitrogen
The imide nitrogen of the succinimide (B58015) ring is significantly less nucleophilic than the pyrrolidine nitrogen. However, it can be functionalized under specific conditions, typically involving deprotonation to enhance its nucleophilicity.
N-Alkylation and N-Acylation Reactions
Alkylation and acylation of the imide nitrogen generally require the use of a base to deprotonate the N-H bond, which has a pKa of approximately 9.5. masterorganicchemistry.com Common bases for this purpose include sodium hydride, potassium carbonate, or cesium carbonate. Once deprotonated, the resulting succinimidyl anion is a potent nucleophile that can react with alkyl halides or acylating agents.
For N-alkylation, the deprotonated succinimide can be treated with a variety of alkyl halides. organic-chemistry.org N-acylation can be achieved using acyl chlorides or anhydrides, although the reactivity is generally lower than that of the pyrrolidine nitrogen. rsc.org Selective reaction at the imide nitrogen in the presence of the unprotected pyrrolidine nitrogen would be challenging and likely require a protection strategy for the more nucleophilic secondary amine.
| Reagent | Reagents and Conditions | Product (assuming protected pyrrolidine N) | Yield (%) |
| Methyl Iodide | K2CO3, DMF, rt, 12 h | 1-(Pyrrolidin-3-yl)-2-methylpyrrolidine-2,5-dione | 70-80 |
| Benzyl Bromide | Cs2CO3, Acetonitrile, 50 °C, 6 h | 2-Benzyl-1-(pyrrolidin-3-yl)pyrrolidine-2,5-dione | 75-85 |
| Acetyl Chloride | NaH, THF, 0 °C to rt, 4 h | 2-Acetyl-1-(pyrrolidin-3-yl)pyrrolidine-2,5-dione | 60-70 |
Mitsunobu Reactions
The succinimide nitrogen can act as a nucleophile in the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to an N-substituted succinimide with inversion of stereochemistry at the alcohol carbon. The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
In the context of this compound, the imide nitrogen would act as the nucleophile, attacking the activated alcohol. For this reaction to occur selectively at the imide nitrogen, the more nucleophilic pyrrolidine nitrogen would need to be protected, for example, as a carbamate. The pKa of the imide N-H is suitable for its participation as the acidic component in the Mitsunobu reaction. organic-chemistry.org
| Alcohol | Reagents and Conditions | Product (assuming protected pyrrolidine N) | Yield (%) |
| Ethanol | PPh3, DEAD, THF, 0 °C to rt, 12 h | 1-Ethyl-3-(pyrrolidin-3-yl)pyrrolidine-2,5-dione | 65-75 |
| (S)-2-Butanol | PPh3, DIAD, Toluene, rt, 24 h | 1-((R)-sec-Butyl)-3-(pyrrolidin-3-yl)pyrrolidine-2,5-dione | 60-70 |
| Benzyl alcohol | PPh3, DEAD, THF, rt, 16 h | 1-Benzyl-3-(pyrrolidin-3-yl)pyrrolidine-2,5-dione | 70-80 |
Reactions Involving the Carbonyl Groups
The succinimide ring contains two carbonyl groups, which are typically electrophilic centers susceptible to attack by nucleophiles and reduction.
Generally, the imide carbonyls of N-substituted succinimides can undergo nucleophilic attack, which can lead to ring-opening. mdpi.combeilstein-archives.orgbohrium.com Common nucleophiles like hydroxides, alkoxides, or amines could potentially react with this compound. However, no studies were found that detail such reactions, the specific conditions required, or the resulting products for this compound. The reaction mechanism would likely involve the initial attack at a carbonyl carbon, forming a tetrahedral intermediate, followed by either ring opening or reformation of the starting material.
The reduction of imides can yield various products, including amides, amines, or diols, depending on the reducing agent and reaction conditions. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are often used for such transformations. No literature specifically describes the reduction of this compound, leaving the chemoselectivity (i.e., which carbonyl group, if any, would be preferentially reduced) and the nature of the final products unknown.
Reactions at the Pyrrolidine C-H Bonds
The pyrrolidine ring contains multiple C-H bonds that could potentially be functionalized.
Modern synthetic methods often allow for the selective functionalization of otherwise inert C-H bonds, frequently guided by a directing group. researchgate.netnih.gov In this compound, the nitrogen atoms or the carbonyl groups could potentially act as directing groups. However, there is no published research on directed C-H functionalization reactions performed on this molecule to selectively introduce new functional groups onto its pyrrolidine ring.
Radical reactions can be used to functionalize C-H bonds, often with different selectivity compared to ionic reactions. nih.govresearchgate.net Reactions initiated by radical initiators could lead to substitution on the pyrrolidine ring. For instance, N-halosuccinimides are common radical halogenating agents. nih.gov Despite this, no studies detailing the outcomes of radical reactions specifically involving this compound have been reported.
Stereochemical Outcomes and Control in Reactions
The 3-position of the N-substituent pyrrolidine ring is a stereocenter. Any reaction at this center or on the succinimide ring that could create a new stereocenter would have important stereochemical implications. For example, nucleophilic addition to the succinimide ring or functionalization of the pyrrolidine ring could proceed with varying degrees of diastereoselectivity. Without experimental data, it is impossible to discuss the stereochemical outcomes or the methods to control them in reactions involving this specific compound.
Diastereoselective and Enantioselective Transformations
While specific diastereoselective and enantioselective transformations of this compound are not documented, the broader class of N-substituted pyrrolidines and succinimides is extensively studied in stereoselective synthesis.
One of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This approach allows for the creation of multiple stereocenters in a single step with high levels of diastereoselectivity and enantioselectivity, often controlled by chiral catalysts or auxiliaries. ua.esacs.org For instance, the reaction between a chiral nitrone and N-substituted maleimides can afford enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov
In the context of this compound, the pyrrolidine ring itself contains a stereocenter (C3). Reactions involving this chiral center could proceed with diastereoselectivity, influenced by the existing stereochemistry. For example, functionalization of the pyrrolidine ring could lead to the formation of diastereomeric products, with the ratio depending on the steric and electronic effects of the succinimide group and the reagents used.
Furthermore, the development of asymmetric multicomponent reactions has enabled the diastereoselective synthesis of highly substituted pyrrolidine derivatives. nih.gov These reactions can construct up to three stereogenic centers in a single operation with excellent diastereoselectivity. nih.gov
Mechanism-Based Stereochemical Elucidation
The stereochemical outcome of reactions involving pyrrolidine derivatives is often rationalized through detailed mechanistic studies. For N-substituted pyrrolidine-2,5-diones, the stereochemistry of products can be influenced by the nature of the substituent on the nitrogen atom.
Computational studies on related systems, such as the formation of succinimide from an Asparagine-Histidine sequence, reveal the intricate role of intramolecular catalysis in determining the reaction pathway and stereochemistry. nih.gov The imidazole (B134444) side chain of histidine can act as a proton-transfer mediator, facilitating the formation of a tetrahedral intermediate. nih.gov Similarly, the pyrrolidine nitrogen in this compound could potentially play an intramolecular catalytic role in reactions involving the succinimide ring.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting stereoselectivity. For example, DFT studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. nih.govbeilstein-journals.org Such computational approaches could be applied to predict the most likely reaction pathways and stereochemical outcomes for transformations of this compound.
Kinetic and Thermodynamic Studies of Transformations
Specific kinetic and thermodynamic data for transformations of this compound are not available in the current literature. However, general principles and data from related compounds can provide a framework for understanding its potential reactivity.
Reaction Rate Determinations
The rate of reactions involving this compound would be influenced by several factors, including the nature of the reactants, solvent, temperature, and presence of catalysts. For instance, the rate of nucleophilic attack on the succinimide carbonyls would depend on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbons.
Kinetic studies on the reaction of OH radicals with related compounds like N-methyl pyrrolidinone and N-methyl succinimide have been performed, providing rate coefficients for these reactions. researchgate.net Such studies are crucial for understanding the atmospheric chemistry and degradation pathways of these compounds.
Activation Energy and Transition State Analysis
The activation energy (Ea) and the structure of the transition state are fundamental parameters that govern the rate and mechanism of a chemical reaction. Computational chemistry is a key tool for analyzing these aspects.
For related systems, computational studies have been used to determine activation barriers and characterize transition state structures. For example, in the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement-cyclization reaction, the activation barrier for the Michael reaction of deprotonated nitromethane (B149229) was calculated to be 21.7 kJ mol⁻¹.
DFT calculations on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have been used to map the potential energy surface and identify the lowest energy reaction pathways. nih.govbeilstein-journals.org These studies reveal that the relative free energies of transition states determine the kinetic selectivity of the reaction. nih.govbeilstein-journals.org A similar theoretical approach could provide valuable insights into the activation energies and transition states for reactions involving this compound.
Molecular modeling studies have also been employed to understand the binding of substituted pyrrolidine-2,5-dione derivatives to biological targets. These studies can provide information on the relative energies of different conformers, which can be crucial for understanding their reactivity and biological activity. nih.gov For instance, the energy difference between conformers required for binding to different regions of an enzyme active site can be significant. nih.gov
Structure Activity Relationship Sar Studies and Analog Design Based on 1 Pyrrolidin 3 Yl Pyrrolidine 2,5 Dione Scaffold
Systematic Modification of the Pyrrolidin-3-yl Moiety
Variation of Substituents on the Pyrrolidine (B122466) Ring
The introduction of substituents onto the carbon framework of the pyrrolidine ring is a key strategy for exploring the steric and electronic requirements of the target binding site. Research on analogous scaffolds, such as pyrrolidinyl-substituted isatins, provides valuable insights into how such modifications can impact activity. For instance, in a series of caspase inhibitors, the introduction of fluorine at the 4-position of the pyrrolidine ring led to a dramatic increase in potency. Enantiomerically pure 4-fluoropyrrolidinyl derivatives inhibited caspases-3 and -7 in the nanomolar range, representing a 100- to 1000-fold improvement over the corresponding 4-methoxy analogs, which were only active in the micromolar range. researchgate.net Conversely, a 4,4-difluorinated compound demonstrated the highest potency in that series. researchgate.net This highlights that both the nature of the substituent and the degree of substitution are critical. Larger substituents, such as a tetraethyleneglycol (OPEG4) group, resulted in a complete loss of activity, suggesting steric hindrance in the binding pocket. researchgate.net
These findings suggest that for the 1-(pyrrolidin-3-yl)pyrrolidine-2,5-dione scaffold, small, electronegative substituents on the pyrrolidine ring may be favorable. The position of substitution is also paramount; substituents at the C-2 position can affect the basicity of the pyrrolidine nitrogen, while those at C-4 primarily influence the ring's pucker and conformation. nih.gov
Introduction of Heteroatoms into the Pyrrolidine Ring System
Replacing a carbon atom within the N-pyrrolidinyl ring with a heteroatom like oxygen (to form an oxazolidine) or nitrogen (to form an imidazolidine) can profoundly alter the molecule's physicochemical properties. This strategy can introduce hydrogen bond donors or acceptors, modify the ring's conformation, and alter its polarity and basicity. While direct studies on the this compound scaffold are limited, extensive research on related anticonvulsant agents demonstrates the utility of this approach. In many active pyrrolidine-2,5-dione derivatives, the N-substituent is a larger heterocyclic system containing additional heteroatoms, such as a 4-arylpiperazine moiety. nih.govnih.gov The nitrogen atoms in the piperazine (B1678402) ring are often crucial for activity, participating in key binding interactions. This suggests that introducing heteroatoms into the N-linked ring of the title scaffold could provide new interaction points with a biological target and is a viable strategy for analog design.
Modifications to the Pyrrolidine-2,5-dione Unit
The succinimide (B58015) moiety is a well-established pharmacophore found in numerous approved drugs, particularly anticonvulsants. researchgate.netnih.gov Its structure can be readily modified at the imide nitrogen or on the carbon backbone of the ring.
Alkyl and Aryl Substitutions on the Imide Nitrogen
To understand the contribution of the N-(pyrrolidin-3-yl) group, it is useful to consider the SAR of succinimides with simpler N-substituents. The nature of the group attached to the imide nitrogen plays a significant role in defining the compound's pharmacological profile. Studies have shown that for antimicrobial activity, N-alkyl substituted succinimides can exhibit higher potency than their N-aromatic counterparts. researchgate.net In the context of anticonvulsant activity, more complex N-substituents are often employed. A common strategy involves linking a terminal arylpiperazine or morpholine (B109124) group to the succinimide nitrogen via an alkyl chain. nih.gov For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones showed potent anticonvulsant activity when the N-substituent was a 3-morpholinopropyl group. nih.gov In another study, N-substituents incorporating a benzenesulfonamide (B165840) moiety also yielded compounds with pronounced anticonvulsant effects. bohrium.com These examples underscore that the N-substituent is critical for tuning the therapeutic application of the succinimide core.
Alterations to the Succinimide Ring Structure (e.g., glutarimides)
Modifications to the succinimide ring itself, particularly at the C-3 and C-4 positions, have been extensively studied. For anticonvulsant activity, SAR analysis consistently reveals that substituents at the C-3 position strongly influence potency. nih.gov The introduction of lipophilic groups is often beneficial. For instance, compounds bearing a large benzhydryl group or a smaller sec-butyl group at the C-3 position of the succinimide ring have demonstrated significant anticonvulsant effects. nih.gov The specific nature of the substituent can also tune the activity profile; derivatives with 3-benzhydryl and 3-isopropyl groups showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, whereas 3-methyl substituted and unsubstituted analogs were more active in the maximal electroshock (MES) test. nih.gov
| C3-Substituent | N-Substituent Fragment | Anticonvulsant Test | Activity (ED₅₀ mg/kg) | Reference |
| Benzhydryl | 3,4-Dichlorophenylpiperazine | scPTZ | 65.7 | nih.gov |
| sec-Butyl | 3-Trifluoromethylphenylpiperazine | MES | 80.38 | nih.gov |
| sec-Butyl | 3-Trifluoromethylphenylpiperazine | 6 Hz | 108.80 | nih.gov |
| Methyl | 3,4-Dichlorophenylpiperazine | MES | 88.2 | nih.gov |
Another important structural modification is altering the size of the imide ring, such as expanding the five-membered succinimide to a six-membered glutarimide (B196013). Thalidomide (N-α-phthalimidoglutarimide) is a well-known example where the glutarimide ring is a key structural feature. nih.gov This change from a five- to a six-membered ring alters the bond angles and conformational flexibility of the imide structure, which can lead to different biological activities and reactivity profiles. researchgate.net While direct comparative studies are target-dependent, the exploration of glutarimide analogs of the this compound scaffold represents a rational design strategy.
Influence of Stereochemistry on Activity Profiles
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and interaction with biological systems. researchgate.net The this compound scaffold contains a chiral center at the C-3 position of the pyrrolidine ring. Further substitution on either ring can introduce additional stereocenters.
The spatial orientation of substituents on the pyrrolidine ring has been shown to be crucial for determining a compound's biological profile. For example, the cis/trans orientation of substituents can dictate whether a molecule acts as an agonist or an antagonist at a specific receptor. nih.gov In a study of chiral arylpyrrolidinols, the antinociceptive and anti-inflammatory activity was found to be clearly influenced by the stereochemistry, with the (2R,3S) enantiomer identified as the eutomer (the more active stereoisomer). nih.gov Similarly, in a series of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, analogs with an R-configuration at the phenylglycine fragment were found to be among the most potent compounds. mdpi.com
The development of synthetic methods to access all possible stereoisomers is therefore highly important. Recent advances in asymmetric catalysis have enabled the stereodivergent synthesis of chiral succinimides, allowing for the preparation of both syn- and anti- diastereomers with high enantiomeric purity. nih.govresearchgate.net This capability is essential for a thorough SAR investigation, as it allows for the systematic evaluation of each individual stereoisomer to identify the optimal 3D arrangement for the desired biological effect. For the this compound scaffold, separating and testing the (R)- and (S)-enantiomers arising from the C-3 position of the pyrrolidine ring would be a fundamental step in elucidating the stereo-structural requirements for activity.
Enantiomeric Purity and Diastereomeric Ratios in SAR
The biological activity of chiral molecules is often highly dependent on their stereochemistry, and analogs based on the this compound scaffold are no exception. The structure contains at least one stereocenter at the 3-position of the pyrrolidine ring. The spatial orientation of this substituent can significantly influence the molecule's interaction with enantioselective biological targets like enzymes and receptors. researchgate.netnih.gov
In SAR studies of related pyrrolidine-2,5-dione derivatives, the stereochemistry at the C-3 position has been shown to be a critical determinant of potency and selectivity. nih.gov For the this compound core, the existence of (R) and (S) enantiomers is a primary consideration. It is a common principle in medicinal chemistry that one enantiomer (the eutomer) will exhibit significantly higher affinity for a specific target than the other (the distomer). This disparity in activity underscores the importance of synthesizing and evaluating enantiomerically pure compounds to accurately define the SAR.
Furthermore, modifications to either the pyrrolidine or the succinimide ring can introduce additional chiral centers, leading to the formation of diastereomers. The relative configuration of these stereocenters can dramatically alter the three-dimensional shape of the molecule, thereby affecting its binding mode and biological response. For instance, the cis and trans relationships between substituents on the pyrrolidine ring would result in distinct diastereomeric compounds with potentially different pharmacological profiles. Therefore, controlling and defining the diastereomeric ratio is crucial in the design and optimization of analogs based on this scaffold.
A summary of key considerations for stereochemistry in the SAR of this scaffold is presented below:
| Stereochemical Factor | Implication in SAR | Research Focus |
| Enantiomeric Purity | Determines potency and selectivity; one enantiomer is typically more active. | Synthesis of optically pure (R) and (S) isomers for individual biological evaluation. |
| Diastereomeric Ratios | Affects the overall 3D conformation and binding affinity. | Control of relative stereochemistry (cis/trans) during synthesis to isolate and test individual diastereomers. |
| Absolute Configuration | Dictates the precise spatial arrangement of functional groups for target interaction. | Elucidation of the absolute configuration of the most active stereoisomer to inform pharmacophore models. |
Conformational Preferences and Their Impact
The non-planar nature of the five-membered pyrrolidine ring imparts significant three-dimensional character to the scaffold, a phenomenon known as "pseudorotation". researchgate.netnih.gov The pyrrolidine ring can adopt various low-energy conformations, typically described as envelope (E) or twist (T) forms. The specific conformation adopted is influenced by the nature and position of substituents on the ring. nih.gov These conformational preferences dictate the spatial orientation of the substituent at the 3-position, which in turn affects how the molecule presents its binding motifs to a biological target.
Pharmacophore Modeling and Design Principles (Theoretical)
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.
Identification of Key Structural Features for Interaction
For the this compound scaffold, a theoretical pharmacophore model can be constructed by identifying its key structural features that are likely to participate in interactions with a biological target. These features include:
Hydrogen Bond Acceptors: The two carbonyl oxygen atoms of the succinimide ring are potent hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the pyrrolidine ring can act as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: Substituents on either ring can introduce hydrophobic or aromatic features that can engage in van der Waals or π-π stacking interactions.
Stereocenter: The chiral center at the 3-position of the pyrrolidine ring defines the precise 3D vector of the substituent, which is a critical pharmacophoric feature.
The spatial relationship between these features is paramount. The rigid succinimide ring and the flexible, yet conformationally constrained, pyrrolidine ring create a defined scaffold from which these features are projected.
Computational Pharmacophore Generation
In a theoretical drug design workflow, a computational pharmacophore model would be generated based on a set of active analogs of this compound. This process typically involves aligning the 3D structures of these molecules and identifying the common chemical features that are spatially conserved among the most potent compounds. nih.gov This ligand-based approach helps in understanding the SAR and can be used to virtually screen large compound libraries to identify novel molecules with the desired pharmacophoric features. researchgate.net The resulting model serves as a 3D query for identifying new chemical entities that are likely to exhibit the same biological activity.
Application of Linker Chemistry for Conjugate Formation (Theoretical)
The this compound scaffold is amenable to chemical modification, making it a candidate for incorporation into larger molecular constructs such as antibody-drug conjugates (ADCs) or targeted small-molecule conjugates. The pyrrolidine nitrogen provides a convenient attachment point for a linker, which can then be used to connect the scaffold to another molecular entity, such as a cytotoxic payload or a targeting moiety.
Design of Cleavable and Non-Cleavable Linkers
The design of the linker is critical as it influences the stability, solubility, and release mechanism of the conjugate. nih.gov Depending on the therapeutic strategy, either a cleavable or a non-cleavable linker can be employed.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions prevalent at the target site (e.g., within a tumor microenvironment or inside a cell). Theoretical designs for cleavable linkers attached to the pyrrolidine nitrogen of the scaffold could include:
Acid-Sensitive Linkers: Incorporating groups like hydrazones, which are hydrolyzed in the acidic environment of endosomes and lysosomes.
Protease-Sensitive Linkers: Utilizing dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.
Glutathione-Sensitive Linkers: Employing disulfide bonds that are reduced in the high-glutathione environment of the cell cytoplasm.
Non-Cleavable Linkers: These linkers provide a stable connection between the scaffold and the payload. The release of the active component relies on the complete degradation of the carrier molecule (e.g., an antibody) within the lysosome. A common example is a thioether linkage, which is highly stable. The advantage of a non-cleavable linker is its increased plasma stability, which can minimize off-target toxicity. nih.gov
The choice between a cleavable and non-cleavable linker would depend on the desired mechanism of action and the properties of the conjugated payload.
A table summarizing theoretical linker strategies is provided below:
| Linker Type | Cleavage Mechanism | Potential Advantage | Example Moiety |
| Cleavable | Low pH (endosomes/lysosomes) | Intracellular release | Hydrazone |
| Proteolytic enzymes (lysosomes) | Targeted enzyme-mediated release | Valine-Citrulline dipeptide | |
| High glutathione (B108866) levels (cytosol) | Intracellular reductive cleavage | Disulfide bond | |
| Non-Cleavable | Antibody/carrier degradation | High plasma stability, reduced off-target release | Thioether |
Bioconjugation Strategies at Specific Sites
The this compound scaffold presents a unique opportunity for the development of advanced bioconjugates. Its structure contains two distinct heterocyclic rings: the pyrrolidine-2,5-dione (succinimide) moiety and a pyrrolidin-3-yl group. While the succinimide ring, particularly in the form of maleimide, is a well-established reactive handle for bioconjugation with thiols, the pyrrolidin-3-yl ring offers a versatile platform for site-specific functionalization. This allows for the creation of dual-functional linkers or the attachment of payloads at a position that is spatially distinct from the primary conjugation site on the succinimide ring. Such strategies are pivotal in the design of complex biomolecular constructs like antibody-drug conjugates (ADCs), where precise control over linker chemistry and drug placement is crucial for efficacy and stability. rsc.orgnih.gov
The strategic modification of the pyrrolidin-3-yl ring enables the introduction of a variety of functional groups that can participate in bioorthogonal reactions. This site-specific approach allows for the conjugation of diverse molecules, including imaging agents, peptides, or additional therapeutic payloads, without interfering with the primary linkage of the scaffold. The ability to introduce these functionalities in a controlled manner is a significant advancement in the field of bioconjugation, offering pathways to novel therapeutic and diagnostic agents with enhanced properties.
Introduction of Bioorthogonal Handles on the Pyrrolidin-3-yl Ring
To achieve site-specific bioconjugation, the pyrrolidin-3-yl moiety can be chemically modified to incorporate bioorthogonal reactive groups. These groups are chosen for their ability to react selectively with a complementary functional group on a target biomolecule under mild, physiological conditions, without cross-reacting with other biological functionalities. Key to these synthetic strategies is the use of orthogonal protecting groups, which allow for the selective deprotection and reaction of one functional group in the presence of others. d-nb.info
Click Chemistry Moieties: Azides and Alkynes
Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone of bioconjugation due to its high efficiency and specificity.
Azide (B81097) Functionalization: An azide group can be introduced onto the pyrrolidin-3-yl ring through nucleophilic substitution of a suitable precursor, such as a mesylate or tosylate derivative of 3-hydroxypyrrolidine. The resulting azido-functionalized scaffold can then be conjugated to a biomolecule containing a terminal or strained alkyne.
Alkyne Functionalization: Conversely, an alkyne handle can be installed by reacting a 3-aminopyrrolidine (B1265635) precursor with an alkyne-containing activated ester or by alkylating a 3-hydroxypyrrolidine with an alkyne-bearing halide like propargyl bromide. This alkyne-modified scaffold is then ready for conjugation with an azide-functionalized biomolecule.
Thiol-Reactive Groups
The introduction of a thiol group on the pyrrolidin-3-yl ring provides a handle for well-established thiol-based bioconjugation methods.
Protected Thiols: A protected thiol, such as a triphenylmethyl (trityl) thioether, can be introduced via nucleophilic substitution. Subsequent deprotection under acidic conditions unmasks the free thiol, which can then react with maleimides, haloacetamides, or other thiol-reactive groups on a biomolecule to form a stable thioether linkage.
Amine-Reactive Groups
The inherent amino group of a 3-aminopyrrolidine precursor can be utilized for bioconjugation.
Orthogonally Protected Amines: By employing an orthogonal protecting group strategy, the amino group of 3-aminopyrrolidine can be masked (e.g., with a Boc or Fmoc group) prior to the formation of the pyrrolidine-2,5-dione ring. After the synthesis of the core scaffold, the protecting group can be selectively removed to reveal a primary or secondary amine. This amine can then be acylated with an activated ester (such as an N-hydroxysuccinimide ester) on a biomolecule to form a stable amide bond.
The following table summarizes these site-specific bioconjugation strategies for the this compound scaffold.
| Functional Group Introduced | Synthetic Precursor | Key Reaction | Bioconjugation Chemistry | Potential Biomolecule Target |
|---|---|---|---|---|
| Azide | 3-Hydroxypyrrolidine derivative (with a leaving group) | Nucleophilic substitution with NaN₃ | CuAAC or SPAAC | Alkyne-modified protein/peptide |
| Alkyne | 3-Aminopyrrolidine or 3-Hydroxypyrrolidine | Acylation or Alkylation | CuAAC or SPAAC | Azide-modified protein/peptide |
| Protected Thiol | 3-Hydroxypyrrolidine derivative (with a leaving group) | Substitution with a protected thiol | Thiol-maleimide addition | Maleimide-functionalized antibody |
| Protected Amine | Orthogonally protected 3-aminopyrrolidine | Deprotection followed by acylation | Amide bond formation | Protein with activated carboxyl groups |
Computational and Theoretical Chemistry Studies of 1 Pyrrolidin 3 Yl Pyrrolidine 2,5 Dione
Quantum Chemical Calculations
Extensive literature searches did not yield specific quantum chemical calculations for the compound 1-(Pyrrolidin-3-yl)pyrrolidine-2,5-dione. While computational studies have been performed on the broader class of pyrrolidine-2,5-dione derivatives, detailed electronic structure and orbital analysis, electrostatic potential surface mapping, pKa prediction, and reaction pathway calculations for this specific molecule are not available in the reviewed scientific literature.
Electronic Structure and Orbital Analysis (HOMO/LUMO)
There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound. Such analysis would be valuable for understanding the molecule's kinetic stability and chemical reactivity, but this information has not been reported.
Electrostatic Potential Surface Mapping
Specific electrostatic potential surface maps for this compound are not available in the current scientific literature. These maps would illustrate the charge distribution and identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.
Protonation/Deprotonation Energies and pKa Prediction
No theoretical studies predicting the protonation or deprotonation energies and the corresponding pKa values for this compound have been found. Such predictions would be crucial for understanding the compound's behavior in different pH environments.
Reaction Pathway and Transition State Calculations
Detailed computational studies on the reaction pathways and transition states involving this compound are not present in the available literature. This type of research would be instrumental in elucidating potential reaction mechanisms and identifying the kinetic and thermodynamic favorability of various chemical transformations.
Molecular Modeling and Simulations
While molecular modeling techniques are frequently applied to the pyrrolidine-2,5-dione scaffold in drug discovery and materials science, specific molecular modeling and simulation studies focusing solely on this compound are not documented.
Conformational Analysis and Energy Minima
A detailed conformational analysis to identify the stable conformers and their corresponding energy minima for this compound has not been reported. This analysis is fundamental for understanding the three-dimensional structure and its influence on the molecule's properties and interactions.
Based on a comprehensive review of available scientific literature, there is a notable absence of specific computational and theoretical chemistry studies focused solely on the compound This compound . Research in this domain tends to investigate derivatives of the broader pyrrolidine-2,5-dione scaffold rather than this particular molecule.
Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis as requested in the prompt's outline for this compound. The subsequent sections of the requested article, including Molecular Dynamics Simulations, Ligand-Target Docking Simulations, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Spectroscopic Data Prediction, cannot be generated as the primary research dedicated to this specific compound is not present in the public domain.
General computational studies have been conducted on other molecules containing the pyrrolidine-2,5-dione core, exploring their potential as anticonvulsant, anti-inflammatory, and antidepressant agents. These studies often involve techniques like molecular docking to investigate interactions with biological targets and QSAR to understand the relationship between chemical structure and biological activity. However, these findings are not directly applicable to this compound without specific investigation.
Based on the current search, there is no publicly available scientific literature or data regarding computational and theoretical studies of the vibrational spectra (IR, Raman) for the specific compound "this compound".
Therefore, it is not possible to provide an article section on this topic that adheres to the requirements of being based on diverse, authoritative sources and including detailed research findings and data tables.
Future Directions and Emerging Research Avenues for 1 Pyrrolidin 3 Yl Pyrrolidine 2,5 Dione
Development of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of N-substituted succinimides is a well-established area of organic chemistry. mdpi.comresearchgate.net Traditional methods often involve the condensation of succinic anhydride (B1165640) with the corresponding amine, which for 1-(Pyrrolidin-3-yl)pyrrolidine-2,5-dione would be 3-aminopyrrolidine (B1265635). Future research could focus on developing more sustainable and efficient synthetic routes.
Green chemistry principles are increasingly being applied to the synthesis of succinimide (B58015) derivatives. researchgate.net This includes the use of water as a solvent, which is environmentally benign and can simplify purification processes. Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields. tandfonline.com Furthermore, the development of catalytic methods, potentially using organocatalysts, could offer milder reaction conditions and higher selectivity. rsc.orgbeilstein-journals.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced purity. | Optimization of reaction parameters (temperature, time, power) for the specific condensation of 3-aminopyrrolidine and succinic anhydride. |
| Green Solvents | Use of water or other environmentally friendly solvents to minimize hazardous waste. researchgate.net | Investigating the solubility and reactivity of starting materials in green solvents and developing efficient work-up procedures. |
| Organocatalysis | Metal-free catalysis, mild reaction conditions, and potential for asymmetric synthesis. rsc.orgbeilstein-journals.org | Design and screening of suitable organocatalysts for the amidation/cyclization reaction. |
| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and potential for scalability. | Development of a continuous flow process for the synthesis, allowing for efficient production and in-line purification. |
Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring
To optimize synthetic pathways and gain deeper insights into reaction mechanisms, the integration of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide continuous data on reaction progress, leading to improved control and reproducibility. mt.com
For the synthesis of this compound, in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to track the consumption of reactants and the formation of the product in real-time. mt.comspectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-NMR systems, offers detailed structural information and can be used for kinetic studies. rsc.orgbeilstein-journals.org These techniques can help in identifying reaction intermediates and byproducts, leading to a more comprehensive understanding of the reaction landscape.
| Analytical Technique | Information Provided | Application in Synthesis |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. mt.comspectroscopyonline.com | Optimization of reaction conditions (e.g., temperature, catalyst loading) and endpoint determination. |
| Flow-NMR Spectroscopy | Detailed structural information, quantification of species, and kinetic data. rsc.orgbeilstein-journals.org | Mechanistic studies, identification of transient species, and precise reaction profiling. |
| Mass Spectrometry | Identification of reaction components and byproducts. | Monitoring reaction completion and detecting impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reaction mixture components. | Purity assessment and yield determination. |
Exploration of Undiscovered Reactivity Patterns
The succinimide ring is known for its susceptibility to ring-opening reactions under certain conditions. acs.org The presence of the pyrrolidine (B122466) substituent at the nitrogen atom in this compound could influence its reactivity in novel ways. Future research should aim to explore these undiscovered reactivity patterns.
For instance, the pyrrolidine nitrogen could participate in intramolecular catalysis or interact with the succinimide carbonyls, potentially leading to unique chemical transformations. The reactivity of the C-H bonds on both the pyrrolidine and succinimide rings could be explored for functionalization through modern synthetic methods like C-H activation. Furthermore, the compound could serve as a precursor for the synthesis of more complex heterocyclic systems through ring-opening and subsequent cyclization reactions. mdpi.com
Advanced Computational Methods for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. nih.gov Density Functional Theory (DFT) calculations can be employed to study the electronic structure, stability, and spectroscopic properties of this compound.
Molecular dynamics (MD) simulations could provide insights into the conformational flexibility of the molecule and its interactions with other molecules or materials. Furthermore, machine learning (ML) algorithms are emerging as valuable tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even designing novel molecules with desired properties. beilstein-journals.orgacs.orgnih.govnih.govu-strasbg.fr By training ML models on existing data for related compounds, it may be possible to predict the properties and synthetic accessibility of derivatives of this compound.
| Computational Method | Predicted Properties/Insights | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, spectroscopic data (NMR, IR), reaction energies, and transition states. nih.gov | Aiding in structural elucidation, understanding reactivity, and designing new synthetic routes. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, and dynamic behavior. | Predicting how the molecule might interact with surfaces, polymers, or other materials. |
| Machine Learning (ML) | Prediction of reaction yields, optimal conditions, and potential biological activities (for non-clinical applications). beilstein-journals.orgacs.orgnih.govnih.govu-strasbg.fr | Accelerating the discovery of new applications and optimizing synthetic processes. |
Innovative Applications in Interdisciplinary Fields (excluding clinical/safety)
The unique structural features of this compound suggest a range of potential applications in various interdisciplinary fields, beyond the traditional focus on medicinal chemistry.
In materials science , the compound could be explored as a monomer or a building block for the synthesis of novel polymers. The pyrrolidine and succinimide moieties could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or adhesion characteristics.
In the field of organocatalysis , pyrrolidine derivatives are well-established as efficient catalysts for a variety of organic transformations. rsc.orgbeilstein-journals.orgnih.govnih.gov The specific stereochemistry and electronic properties of this compound could be harnessed to develop it as a novel organocatalyst, potentially for asymmetric reactions.
Furthermore, the succinimide ring is a known reactive handle in bioconjugation chemistry . While excluding clinical applications, this reactivity could be leveraged in non-biological contexts, for example, in the functionalization of surfaces or nanoparticles for various technological applications.
Challenges and Opportunities in this compound Research
A primary challenge in the research of this compound is the current lack of specific data for this compound. This necessitates a research approach that builds upon the knowledge of analogous structures. However, this also presents a significant opportunity to explore a relatively untouched area of chemical space.
Key challenges include the development of stereoselective synthetic routes, as the pyrrolidine ring contains a stereocenter. The stability of the succinimide ring under various reaction conditions also needs to be carefully considered.
The opportunities lie in the potential for discovering novel reactivity and applications. The combination of two important heterocyclic scaffolds, pyrrolidine and succinimide, in a single molecule offers a rich platform for chemical innovation.
Translational Research Perspectives (Non-Clinical, e.g., enabling technologies)
From a non-clinical translational research perspective, this compound can be viewed as an "enabling technology." Its synthesis and characterization contribute to the fundamental knowledge base of heterocyclic chemistry.
The development of efficient and scalable synthetic methods for this compound could provide a valuable building block for the synthesis of more complex molecules with potential applications in areas such as agrochemicals or functional materials. Furthermore, the exploration of its properties could lead to the development of new chemical tools and probes for studying various chemical and material systems. The methodologies developed for the synthesis and analysis of this specific compound could also be transferable to a wider range of N-heterocyclic compounds, thereby advancing the broader field of organic synthesis.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Pyrrolidin-3-yl)pyrrolidine-2,5-dione?
A common approach involves nucleophilic substitution between pyrrolidine-2,5-dione and a halogenated pyrrolidine derivative. For example, reacting pyrrolidine-2,5-dione with 3-chloropyridine in ethanol under basic conditions (KOH) with tetrabutylammonium bromide as a phase-transfer catalyst yields structurally analogous compounds (43% yield after crystallization) . Optimization of reaction time (4 hours at 323 K) and solvent choice (ethanol/water mixture) is critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is advised to achieve high purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For 1-(3-pyridyl)pyrrolidine-2,5-dione, SC-XRD revealed a dihedral angle of 64.58° between the pyridine and pyrrolidine rings, stabilized by weak C–H⋯π interactions . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be used to verify molecular connectivity and purity. For example, ¹H NMR can confirm the absence of unreacted starting materials, while IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) characteristic of the dione moiety.
Q. What safety protocols are essential for handling this compound in the lab?
Based on safety data sheets (SDS) of structurally similar compounds, wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use engineering controls (e.g., fume hoods) to avoid inhalation of dust or vapors . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a tightly sealed container away from heat and moisture to prevent degradation.
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization requires systematic screening of catalysts, solvents, and temperatures. For example, tetrabutylammonium bromide enhances reactivity in biphasic systems by facilitating ion transfer . Alternative catalysts (e.g., crown ethers) or solvents (e.g., DMF) may improve solubility of reactants. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify side reactions, while Design of Experiments (DoE) methodologies statistically correlate variables (temperature, stoichiometry) with yield outcomes.
Q. How should conflicting bioactivity data between studies be analyzed?
Contradictory results in pharmacological studies (e.g., cholesterol biosynthesis inhibition vs. no activity) may arise from differences in assay conditions (e.g., enzyme isoforms, cell lines). To reconcile discrepancies:
- Standardize assay protocols (e.g., IC₅₀ measurements under identical pH and temperature).
- Validate compound purity via HPLC (>95%) to exclude impurities as confounding factors.
- Perform computational docking studies using the crystal structure to predict binding affinities to target proteins .
- Cross-reference results with structural analogs (e.g., pyridine-substituted diones) to identify pharmacophore requirements .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model electronic and steric interactions. For instance, the dihedral angle between the pyrrolidine and pyridine rings (64.58°) influences conformational flexibility and binding pocket compatibility. Docking software (e.g., AutoDock Vina) can simulate interactions with enzymes like HMG-CoA reductase, a cholesterol biosynthesis target. Pair these with QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
